molecular formula C23H29NO4 B5178778 ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate

ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate

Cat. No. B5178778
M. Wt: 383.5 g/mol
InChI Key: GKNBHXLKLJTUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate, also known as EBPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBPMC is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate is not well understood. However, it has been suggested that ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate exerts its effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It has also been shown to interact with various receptors such as the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to decrease the levels of stress hormones such as cortisol. Additionally, ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent pharmacological effects in animal models, making it a promising candidate for further research. However, there are also some limitations associated with its use. For example, the exact mechanism of action of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate is not well understood, making it difficult to interpret the results of experiments. Additionally, the potential side effects of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate are not well known, making it important to exercise caution when using it in experiments.

Future Directions

There are several future directions for research on ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate. One area of interest is its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an antidepressant or anxiolytic agent. Additionally, further research is needed to elucidate the exact mechanism of action of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate and to identify any potential side effects associated with its use.
Conclusion:
ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit potent pharmacological effects in animal models and has potential therapeutic effects in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects associated with its use.

Synthesis Methods

Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with piperidine and ethyl chloroformate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-3-27-23(25)20-11-13-24(14-12-20)16-19-9-10-21(22(15-19)26-2)28-17-18-7-5-4-6-8-18/h4-10,15,20H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNBHXLKLJTUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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